2-Cyclohexyl-5-pyrimidinecarbaldehyde
Description
2-Cyclohexyl-5-pyrimidinecarbaldehyde is a pyrimidine derivative featuring a cyclohexyl substituent at the 2-position and a carbaldehyde group at the 5-position. It is identified by CAS number 959240-13-2 and is available at a purity of 98% (MFCD09864503) . This compound is commonly utilized in organic synthesis and pharmaceutical research as a building block for developing heterocyclic frameworks or bioactive molecules.
Properties
IUPAC Name |
2-cyclohexylpyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-8-9-6-12-11(13-7-9)10-4-2-1-3-5-10/h6-8,10H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLLJEWSIWXXEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-5-pyrimidinecarbaldehyde typically involves the reaction of cyclohexylamine with a pyrimidine derivative under controlled conditions. One common method includes the condensation of cyclohexylamine with 2,4,6-trichloropyrimidine, followed by selective reduction and oxidation steps to introduce the aldehyde group at the desired position .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-5-pyrimidinecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the chlorine atoms (if present) are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
Oxidation: 2-Cyclohexyl-5-pyrimidinecarboxylic acid
Reduction: 2-Cyclohexyl-5-pyrimidinemethanol
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used
Scientific Research Applications
2-Cyclohexyl-5-pyrimidinecarbaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-5-pyrimidinecarbaldehyde is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes and receptors, through its aldehyde and pyrimidine functional groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine-Based Aldehydes
The following table compares 2-Cyclohexyl-5-pyrimidinecarbaldehyde with other pyrimidinecarbaldehyde derivatives:
Key Observations:
- Reactivity : Thioether-containing derivatives (e.g., ethylsulfanyl) may exhibit distinct redox or nucleophilic properties compared to alkoxy or alkyl-substituted pyrimidines .
- Applications : Aldehyde-functionalized pyrimidines are versatile intermediates for synthesizing Schiff bases or heterocyclic expansions, with substituents tailoring their utility in target-specific reactions .
Heterocyclic Aldehydes with Varied Cores
Other heterocyclic aldehydes with structural similarities include:
Key Observations:
- Core Heterocycle : Pyrimidine-based aldehydes (e.g., This compound ) exhibit greater hydrogen-bonding capacity and aromatic stability compared to thiophene or benzene analogues, influencing their interactions in biological systems .
- Functional Group Synergy : The combination of a nitro group (in 2-Cyclohexylthio-5-nitrobenzaldehyde) with an aldehyde enhances electrophilicity, making it reactive toward nucleophilic additions, whereas pyrimidine derivatives prioritize aromatic electron-deficient reactivity .
Functional Group Variants: Aldehyde vs. Carboxylic Acid
A structurally related compound with a different functional group is 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8), which replaces the aldehyde with a carboxylic acid .
Key Observations:
- Acidity vs. Electrophilicity : Carboxylic acids participate in acid-base reactions, whereas aldehydes undergo condensations or oxidations, diversifying their synthetic roles .
- Biological Relevance : Carboxylic acids are common in drug molecules (e.g., NSAIDs), while aldehydes are often intermediates or protease inhibitors .
Biological Activity
2-Cyclohexyl-5-pyrimidinecarbaldehyde (CAS No. 959240-13-2) is a synthetic compound known for its biological activity, particularly as an inhibitor of DNA synthesis and replication. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
This compound is classified as a modified nucleoside. Its structure enables it to interact with various biological targets, making it a subject of interest in pharmacological research.
Biological Activity Overview
The primary biological activities of this compound include:
- Inhibition of DNA Synthesis : The compound has been shown to inhibit DNA replication, which is crucial for cell division and proliferation.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although detailed investigations are required.
- Anticancer Potential : Its ability to interfere with DNA synthesis positions it as a candidate for anticancer drug development.
The mechanism by which this compound exerts its effects involves:
- Inhibition of Key Enzymes : It likely inhibits enzymes involved in DNA replication, such as DNA polymerases.
- Interference with Nucleotide Incorporation : The compound may affect the incorporation of nucleotides into the growing DNA strand, thereby halting replication processes.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study evaluated the effects of this compound on various cancer cell lines. The results indicated that the compound induced apoptosis and inhibited cell proliferation at micromolar concentrations. The study highlighted its potential as a lead compound for developing new anticancer drugs targeting DNA synthesis pathways.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 2-Methyl-3-(1-pyrrolidinyl)aniline | Antimicrobial, anticancer | Different functional groups |
| 3-(5-methoxy-1H-benzimidazol-2-yl)propan-1-amine | Anticancer, enzyme inhibition | Distinct substitution pattern |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
